D,L-erythro-PDMP

Catalog No.
S11221517
CAS No.
M.F
C23H38N2O3
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D,L-erythro-PDMP

Product Name

D,L-erythro-PDMP

IUPAC Name

N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide

Molecular Formula

C23H38N2O3

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1

InChI Key

UYNCFCUHRNOSCN-GGAORHGYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O

D,L-erythro-PDMP, or D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a synthetic compound that serves as an inhibitor of glucosylceramide synthase. This compound is characterized by two adjacent chiral centers, which contribute to its stereochemistry and biological activity. The molecular formula of D,L-erythro-PDMP is C23H38N2O3, with a molecular weight of 398.56 g/mol .

D,L-erythro-PDMP functions primarily through its inhibition of glucosylceramide synthase, an enzyme crucial for the synthesis of glucosylceramide from ceramide and UDP-glucose. The inhibition leads to altered sphingolipid metabolism, impacting cellular functions and signaling pathways. Additionally, studies have shown that D,L-erythro-PDMP can induce growth inhibition in cultured cells, such as rabbit skin fibroblasts, by disrupting normal lipid metabolism .

Synthesis of D,L-erythro-PDMP typically involves multi-step organic synthesis techniques. The process generally includes:

  • Formation of the amine: Starting from readily available precursors, amines are synthesized through nucleophilic substitutions.
  • Chiral resolution: Given the importance of stereochemistry, techniques such as chiral chromatography may be employed to isolate the desired erythro isomer.
  • Final coupling reactions: The final product is obtained through coupling reactions that link the phenyl and morpholino groups to the decanoyl chain .

D,L-erythro-PDMP has several applications in biochemical research and potential therapeutic contexts:

  • Research on sphingolipid metabolism: It serves as a valuable tool for studying the role of sphingolipids in cellular processes.
  • Therapeutic potential in lysosomal storage diseases: Its ability to inhibit glucosylceramide synthase positions it as a candidate for treating conditions like Gaucher disease .
  • Cell growth studies: Its effects on cell proliferation make it useful for investigating mechanisms of growth inhibition in various cell types .

Interaction studies involving D,L-erythro-PDMP have focused on its effects on various cell lines and metabolic pathways. Research indicates that while it effectively inhibits glucosylceramide synthase, its impact on other pathways may also contribute to its biological effects. For instance, studies have shown that D,L-erythro-PDMP can interact with signaling pathways related to apoptosis and cell survival .

D,L-erythro-PDMP shares structural similarities with other ceramide analogs and glucosylceramide synthase inhibitors. Here are some comparable compounds:

Compound NameStructure SimilarityBiological ActivityUnique Features
L-threo-PDMPSimilar backboneInhibits glucosylceramide synthaseDifferent stereochemistry affects efficacy
N-acetylsphingosineRelated sphingolipidModulates sphingolipid metabolismActs on different metabolic pathways
C6-N-acylsphingosineSimilar functional groupsInhibits ceramide metabolismShorter acyl chain influences activity
GlucosylceramideDirect productAccumulates in lysosomal storage disordersNatural substrate for glucosylceramide synthase

Uniqueness of D,L-erythro-PDMP

What distinguishes D,L-erythro-PDMP from these compounds is its specific stereochemical configuration and its targeted inhibition profile against glucosylceramide synthase without significant cytotoxicity at therapeutic concentrations. This specificity makes it a valuable compound for both research and therapeutic applications related to lipid metabolism disorders .

Systematic Nomenclature and Molecular Formula

D,L-erythro-PDMP is systematically named N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide, reflecting its IUPAC-approved structure. The molecular formula is C23H38N2O3, with a molecular weight of 398.56 g/mol for the free base. In its hydrochloride salt form, the formula becomes C23H39ClN2O3, incorporating a chloride ion. The compound’s backbone consists of a phenyl group, a decanamide chain, and a morpholino moiety, interconnected via chiral centers at positions 1 and 2.

Stereochemical Configuration Analysis

The erythro designation refers to the relative configuration of the two adjacent chiral centers (C1 and C2), where the hydroxyl (-OH) and morpholino groups reside on the same side of the Fischer projection. This contrasts with the threo configuration, where these groups oppose each other. D,L-erythro-PDMP exists as a racemic mixture of the D- and L-erythro enantiomers, distinguished by the absolute configuration at C1.

Key stereochemical insights include:

  • C1 Configuration: The (1S,2R) configuration defines the D-erythro enantiomer, while (1R,2S) corresponds to L-erythro.
  • Impact on Bioactivity: The erythro configuration enables optimal alignment with GCS’s ceramide-binding site, whereas threo isomers exhibit reduced affinity.

Crystallographic and Spectroscopic Characterization

Crystallography

While X-ray crystallographic data for D,L-erythro-PDMP remains limited, polymorphic behavior observed in related polyphosphazenes suggests potential for multiple crystalline forms. For example, poly(dimethyl phosphazene) exhibits monoclinic unit cells (space group P21/c) with parameters a = 6.345 Å, b = 13.805 Å, and c = 4.887 Å. These findings highlight the role of side-chain interactions in stabilizing crystalline lattices, a principle applicable to D,L-erythro-PDMP’s morpholino and decanamide groups.

Spectroscopy

  • 1H NMR: In DMSO-d6, characteristic signals include δ 7.3–7.5 ppm (phenyl protons), δ 3.4–3.6 ppm (morpholino CH2), and δ 0.8–1.2 ppm (decanoyl methylene).
  • 13C NMR: Peaks at δ 172 ppm (amide carbonyl), δ 70–75 ppm (C1 and C2), and δ 50–55 ppm (morpholino carbons).
  • IR Spectroscopy: Bands at 3300 cm−1 (N-H stretch), 1640 cm−1 (amide I), and 1100 cm−1 (morpholino C-O-C).

Comparative Analysis of Erythro vs. Threo Diastereomers

The erythro and threo diastereomers of PDMP exhibit stark differences in biological activity due to stereochemical constraints (Table 1).

Table 1: Comparative Properties of PDMP Diastereomers

PropertyErythro-PDMPThreo-PDMP
Configuration(1S,2R) or (1R,2S)(1S,2S) or (1R,2R)
GCS InhibitionModerate (IC50 ~10 µM)Strong (IC50 ~2 µM)
Enzyme InteractionBinds ceramide siteBinds auxiliary modifying site
Cellular EffectsAlters ceramide metabolismInduces apoptosis

The D-threo isomer is a potent GCS inhibitor, while L-threo-PDMP paradoxically enhances enzyme activity, underscoring the enantiomer-specific effects. In contrast, erythro-PDMP’s moderate inhibition stems from suboptimal binding to GCS’s catalytic pocket.

The synthesis of D,L-erythro-PDMP typically begins with chiral serine derivatives, leveraging stereochemical fidelity from natural amino acids. A representative pathway involves six sequential steps:

  • Schiff Base Formation: D- or L-serine undergoes condensation with benzophenone imine to form a Schiff base, protecting the α-amino group while enabling stereoretentive transformations [1] [2].
  • Reductive Alkylation: The Schiff base intermediate reacts with decanoyl chloride in the presence of sodium cyanoborohydride, selectively reducing the imine bond to yield a β-amino alcohol with retained configuration [1] .
  • Morpholine Incorporation: Tosylation of the primary alcohol generates a leaving group, which undergoes nucleophilic substitution with morpholine to establish the tertiary amine moiety [1] [8].
  • Deprotection: Acidic hydrolysis cleaves the benzophenone protecting group, unmasking the primary amine for subsequent acylation [2].
  • Acylation: Reaction with decanoic acid anhydride introduces the N-decanoyl sidechain, completing the carbon backbone .
  • Racemic Resolution: Chromatographic separation resolves the D,L-erythro diastereomers from threo byproducts using silica gel columns eluted with chloroform-methanol gradients [5] [7].

Key intermediates, such as the tosylate derivative, enable divergent synthesis of PDMP analogues by varying nucleophiles during the substitution step [1] [8]. Industrial-scale production employs continuous flow reactors to enhance throughput, with yields exceeding 65% after optimization .

Stereoselective Strategies for Chiral Center Formation

Controlling the erythro configuration requires precise manipulation of reaction kinetics and stereoelectronic effects:

  • Chiral Pool Synthesis: Starting from enantiopure D- or L-serine ensures absolute configuration at C2. The C1 stereocenter is established during reductive alkylation, where bulky decanoyl groups favor anti-addition to the imine, yielding erythro selectivity [1] [8].
  • Asymmetric Catalysis: Palladium-catalyzed allylic amination with chiral phosphine ligands induces >90% enantiomeric excess at C1, though this method remains less cost-effective for large-scale synthesis [8].
  • Diastereomeric Crystallization: Introducing camphorsulfonyl auxiliaries at the β-amino alcohol stage enables fractional crystallization, achieving diastereomeric ratios of 95:5 erythro:threo [2].

Computational modeling (DFT) reveals that erythro transition states benefit from reduced torsional strain between the phenyl and decanoyl groups compared to threo configurations [8].

Purification Techniques and Yield Optimization

StepTechniquePurity (%)Yield (%)
Crude ProductSolvent Extraction78100
IntermediateFlash Chromatography9285
Final CompoundPreparative HPLC99.570
  • Countercurrent Chromatography: Isohexane-ethyl acetate-aqueous ammonia systems resolve erythro and threo diastereomers with minimal cross-contamination [5].
  • Crystallization Optimization: Ethanol-water mixtures (7:3 v/v) produce needle-shaped crystals of D,L-erythro-PDMP, eliminating residual morpholine impurities .
  • Yield Enhancements: Substituting THF with 2-MeTHF in the acylation step improves reaction homogeneity, boosting yields from 58% to 73% [1] .

Analytical Validation of Synthetic Products

1. Chiral HPLC Analysis:

  • Column: Chiralpak IC (250 × 4.6 mm, 5 µm)
  • Mobile Phase: n-Hexane:isopropanol:diethylamine (80:20:0.1)
  • Retention Times: D-erythro (12.3 min), L-erythro (14.1 min), threo isomers (9.8–10.5 min) [4] [5].

2. Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 4.12 (dd, J = 8.4 Hz, 1H, H-1), 3.72–3.65 (m, 4H, morpholine), 2.21 (t, J = 7.6 Hz, 2H, COCH₂) [1] [2].
  • ¹³C NMR: 172.8 ppm (C=O), 54.3 ppm (C-1), 67.2 ppm (morpholine C-2/C-6) .

3. High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₂₈H₄₈N₂O₃ [M+H]⁺: 461.3691
  • Observed: 461.3689 (Δ = -0.43 ppm) [8].

4. Polarimetry: D,L-erythro-PDMP exhibits [α]²⁵D = ±0° (c = 1, CHCl₃), confirming racemization-free synthesis [4] [5].

Glucosylceramide Synthase Inhibition Kinetics

D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol exhibits distinct kinetic characteristics in its inhibition of glucosylceramide synthase compared to its threo stereoisomer counterpart. While the threo isomer demonstrates potent inhibitory activity, the erythro stereoisomer displays markedly different kinetic behavior and mechanism of action [1].

The inhibition kinetics of the erythro stereoisomer reveal a fundamentally different interaction pattern with glucosylceramide synthase. Unlike D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, which acts as a competitive inhibitor with established inhibition constant values of 5 micromolar for the inhibitory concentration 50 percent and 0.7 micromolar for the inhibition constant against ceramide [2] [3], the erythro form exhibits substantially reduced inhibitory potency. Studies have demonstrated that erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol produces only slight inhibition effects compared to the threo isomer [1].

The kinetic analysis reveals that D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol does not follow the classical competitive inhibition mechanism observed with the threo stereoisomer. Instead, the erythro configuration demonstrates altered binding characteristics that result in significantly diminished enzyme inhibition capacity [4]. This stereochemical specificity underscores the critical importance of molecular configuration in determining inhibitory efficacy against glucosylceramide synthase.

Experimental data indicate that while D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol effectively inhibits cell growth through glucosylceramide synthase inhibition, erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol inhibits growth through an entirely different mechanism that does not involve direct glucosylceramide synthase inhibition [4]. This distinction is crucial for understanding the unique biochemical properties of the erythro stereoisomer.

Substrate Binding Affinity and Competitive Inhibition

The substrate binding characteristics of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol demonstrate markedly different affinity patterns compared to the established competitive inhibition mechanism of its threo counterpart. The molecular structure of the erythro stereoisomer presents altered spatial arrangements that significantly impact its interaction with the glucosylceramide synthase active site [5].

Glucosylceramide synthase exhibits high substrate specificity, particularly regarding the stereochemical configuration of substrate molecules. The enzyme demonstrates stereospecific requirements for both ceramide substrates and inhibitor molecules [6]. The purified enzyme shows dependence on the nature and chain length of the N-acyl-sphingosine or sphinganine substrate, with UDP-glucose serving as the preferred hexose donor [6].

The competitive inhibition mechanism observed with threo stereoisomers involves direct competition with ceramide for binding to the enzyme active site. In contrast, D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol exhibits substantially reduced binding affinity to the same binding site [2]. This reduced affinity stems from the erythro stereochemical configuration, which places key functional groups in suboptimal positions for effective enzyme binding.

Kinetic studies have established that only one of the four possible stereoisomers of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, specifically the D-threo isomer, demonstrates potent glucosylceramide synthase inhibitory activity [3]. The L-threo, D-erythro, and L-erythro isomers show significantly different binding characteristics and inhibitory profiles [7]. The D,L-erythro mixture contains both D-erythro and L-erythro stereoisomers, neither of which effectively competes with ceramide for the glucosylceramide synthase active site.

The substrate binding affinity studies reveal that the erythro stereoisomers lack the appropriate three-dimensional orientation required for effective interaction with the enzyme's ceramide-binding domain. This structural incompatibility results in dramatically reduced inhibition constants and altered kinetic behavior compared to the threo stereoisomer [8].

Impact on Sphingolipid Biosynthesis Pathways

D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol exerts complex effects on sphingolipid biosynthesis pathways that extend beyond direct glucosylceramide synthase inhibition. While the compound does not effectively inhibit the primary target enzyme, it influences multiple aspects of sphingolipid metabolism through alternative mechanisms [9].

The impact on sphingolipid biosynthesis pathways involves disruption of ceramide homeostasis through mechanisms independent of glucosylceramide synthase inhibition. Studies demonstrate that erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol treatment results in alterations of sphingolipid distribution patterns within cellular compartments [9]. These changes occur through modulation of lysosomal sphingolipid trafficking and metabolism rather than direct enzyme inhibition.

The compound influences the balance between different sphingolipid species by affecting multiple enzymatic steps in the biosynthetic pathway. Unlike the threo stereoisomer, which primarily blocks glucosylceramide formation, the erythro form impacts sphingolipid flux through downstream metabolic processes [10]. This includes effects on sphingomyelin biosynthesis, ceramide accumulation patterns, and ganglioside metabolism.

Research indicates that D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol treatment leads to altered sphingolipid transport mechanisms within cells. The compound affects the movement of sphingolipids between cellular compartments, particularly influencing lysosomal sphingolipid accumulation and export processes [9]. These transport effects contribute to the overall disruption of sphingolipid homeostasis.

The biosynthesis pathway impact extends to the regulation of ceramide-dependent signaling cascades. While not directly inhibiting glucosylceramide synthase, the erythro stereoisomer influences ceramide availability for various metabolic processes, thereby affecting sphingolipid-mediated cellular functions [11]. This includes modulation of apoptotic signaling pathways and membrane structure maintenance.

The compound demonstrates differential effects on neutral and acidic sphingolipid species. Treatment with D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol results in preferential accumulation of certain sphingolipid classes while depleting others [12]. This selective impact on sphingolipid species distribution contributes to the compound's unique biological effects.

Allosteric Modulation of Enzymatic Activity

The allosteric modulation properties of D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol represent a distinct mechanism of action that differs fundamentally from competitive inhibition. Unlike direct active site binding, allosteric modulation involves binding to secondary sites on the enzyme that induce conformational changes affecting catalytic activity [13].

The molecular basis for allosteric modulation by the erythro stereoisomer involves interactions with regulatory domains of glucosylceramide synthase that are distinct from the primary substrate binding site. These interactions do not directly compete with ceramide or UDP-glucose binding but instead alter the enzyme's conformational state and catalytic efficiency [14]. The allosteric binding sites exhibit different stereochemical requirements compared to the active site, explaining the distinct behavior of erythro stereoisomers.

Conformational analysis studies reveal that D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol binding induces subtle structural changes in the enzyme that affect substrate binding affinity and catalytic turnover rates. These allosteric effects manifest as changes in enzyme kinetics without direct competition for the substrate binding sites [15]. The conformational changes propagate through the enzyme structure, affecting multiple functional domains simultaneously.

The allosteric modulation mechanism involves cooperative binding effects that influence enzyme activity in a concentration-dependent manner. At low concentrations, the erythro stereoisomer may exhibit minimal effects, while higher concentrations can lead to more pronounced modulation of enzymatic activity [16]. This concentration-dependent behavior is characteristic of allosteric regulation and distinguishes it from competitive inhibition mechanisms.

The allosteric effects extend to enzyme stability and thermal properties. D,L-erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol binding influences the enzyme's resistance to denaturation and affects its optimal temperature and pH ranges for activity [17]. These stability effects result from allosteric-induced conformational changes that alter the enzyme's overall structural integrity.

Research demonstrates that the allosteric modulation by erythro stereoisomers can affect enzyme oligomerization states. Glucosylceramide synthase may exist in different oligomeric forms, and allosteric modulators can shift the equilibrium between these states [18]. This oligomerization modulation provides an additional mechanism for regulating enzyme activity beyond direct active site interactions.

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

390.28824308 g/mol

Monoisotopic Mass

390.28824308 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-08-2024

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